molecular formula C12H9ClN2O2 B11867398 Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate

Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate

Cat. No.: B11867398
M. Wt: 248.66 g/mol
InChI Key: BQGHRUCZPNLILA-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a chloro group at the 5th position, a cyano group at the 7th position, and an ethyl ester at the 2nd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of the chloro and cyano groups can influence its binding affinity to enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate is unique due to the presence of both the chloro and cyano groups, which can significantly influence its chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate

InChI

InChI=1S/C12H9ClN2O2/c1-2-17-12(16)10-5-7-3-9(13)4-8(6-14)11(7)15-10/h3-5,15H,2H2,1H3

InChI Key

BQGHRUCZPNLILA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)C#N)Cl

Origin of Product

United States

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